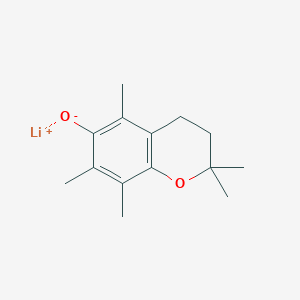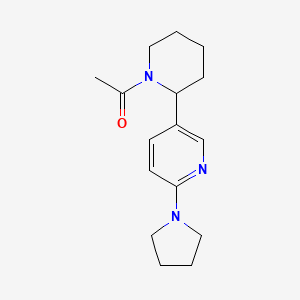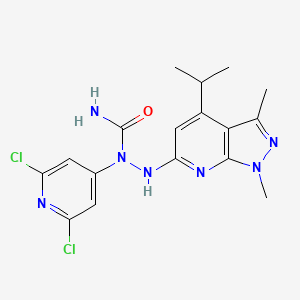
Lithium 2,2,5,7,8-pentamethylchroman-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2,2,5,7,8-pentamethylchroman-6-olate is a chemical compound known for its unique structure and properties. It is derived from 2,2,5,7,8-pentamethylchroman-6-ol, a model compound for vitamin E (α-tocopherol).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2,2,5,7,8-pentamethylchroman-6-olate typically involves the reaction of 2,2,5,7,8-pentamethylchroman-6-ol with a lithium reagent. One common method is the reaction of 2,2,5,7,8-pentamethylchroman-6-ol with lithium hydride or lithium alkyls under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Lithium 2,2,5,7,8-pentamethylchroman-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include t-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of trimers and other complex structures .
Scientific Research Applications
Lithium 2,2,5,7,8-pentamethylchroman-6-olate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium 2,2,5,7,8-pentamethylchroman-6-olate involves its antioxidant properties. The compound can scavenge free radicals and protect cells from oxidative damage. It has been shown to protect retinal pigment epithelial cells from oxidized low-density lipoprotein-induced cytotoxicity by reducing oxidative stress . The molecular targets and pathways involved include the modulation of oxidative stress-related genes and proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,5,7,8-Pentamethylchroman-6-ol: The parent compound, which serves as a model for vitamin E.
α-Tocopherol: The natural form of vitamin E, known for its antioxidant properties.
2,2,5,7,8-Pentamethyl-6-chromanol: Another analog of vitamin E with similar properties.
Uniqueness
Lithium 2,2,5,7,8-pentamethylchroman-6-olate is unique due to the presence of the lithium ion, which can influence its reactivity and stability. This makes it a valuable compound for studying the effects of lithium in various chemical and biological contexts .
Properties
Molecular Formula |
C14H19LiO2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
lithium;2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-olate |
InChI |
InChI=1S/C14H20O2.Li/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13;/h15H,6-7H2,1-5H3;/q;+1/p-1 |
InChI Key |
IYHJXKSOQDPEJJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C2=C(CCC(O2)(C)C)C(=C1[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11826626.png)
![1-[(2R,4aR,7aR)-2-methyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanamine](/img/structure/B11826631.png)



![ethyl (2E)-3-{6-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11826663.png)
![(2R,4R)-2-(1,1-Dimethylethyl)-4-methyl-4-[(1E)-2-methyl-1,3-butadien-1-yl]-1,3-oxathiolan-5-one](/img/structure/B11826668.png)
![(3aR,6S,8aS)-6-(4-bromophenyl)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826669.png)

![(6S,8S,9S,10R,11S,13S,14S,17R)-17-(1,2-dihydroxyethyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11826672.png)

![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![ethyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11826690.png)
![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
